molecular formula C25H24N4O3S B5907602 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide

Katalognummer: B5907602
Molekulargewicht: 460.5 g/mol
InChI-Schlüssel: PHYYLRFWYBSGHU-CVKSISIWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the benzimidazole-derived hydrazone class, characterized by a benzimidazole core linked to a sulfanyl group and a hydrazone moiety. The (E)-configuration of the hydrazone bond is critical for its structural stability and biological interactions.

Eigenschaften

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c1-31-22-14-8-11-19(24(22)32-2)15-26-28-23(30)17-33-25-27-20-12-6-7-13-21(20)29(25)16-18-9-4-3-5-10-18/h3-15H,16-17H2,1-2H3,(H,28,30)/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYYLRFWYBSGHU-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzimidazole Ring: The initial step involves the synthesis of the benzimidazole ring. This can be achieved by the condensation of o-phenylenediamine with benzyl chloride under acidic conditions.

    Introduction of Sulfanyl Group: The benzimidazole derivative is then reacted with thiourea to introduce the sulfanyl group.

    Formation of Acetohydrazide: The next step involves the reaction of the sulfanyl-benzimidazole derivative with hydrazine hydrate to form the acetohydrazide.

    Condensation with Dimethoxybenzaldehyde: Finally, the acetohydrazide is condensed with 2,3-dimethoxybenzaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Preliminary studies suggest it may have antimicrobial and anticancer properties, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with biological molecules through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding. The benzimidazole ring is known to interact with nucleic acids and proteins, potentially inhibiting their function. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

Table 1: Substituent Variations and Key Properties

Compound Name Substituents on Benzimidazole/Phenyl Key Functional Groups Melting Point (°C) Biological Activity (if reported) Reference
Target Compound 1-Benzyl, 2,3-dimethoxyphenyl Sulfanyl, Hydrazone (E-config) Not reported Not explicitly stated
2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-methylphenyl)methylene]acetohydrazide 1-Benzyl, 2-methylphenyl Sulfanyl, Hydrazone (E-config) Not reported Not explicitly stated
2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-hydroxyphenyl)methylene]acetohydrazide 1-Ethyl, 3-hydroxyphenyl Sulfanyl, Hydrazone (E-config) Not reported Antimicrobial (hypothesized)
2-(1H-Benzimidazol-2-ylsulfanyl)-N′-[(E)-(4-fluorophenyl)methylidene]acetohydrazide (Hydrazone114) 4-fluorophenyl Sulfanyl, Hydrazone (E-config) Not reported Antimicrobial (MIC: 13.3–26.6 μM)
2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide 4-benzimidazolylsulfanylphenyl Sulfanyl, Thiosemicarbazide Not reported Novel structure (no activity data)

Key Observations :

  • Electronic Effects : The 2,3-dimethoxyphenyl group in the target compound provides strong electron-donating effects, contrasting with the electron-withdrawing 4-fluorophenyl group in Hydrazone114 . This difference may influence charge distribution and binding to biological targets.
  • Lipophilicity : The 1-benzyl group in the target compound and its analogs (e.g., 2-methylphenyl derivative ) enhances lipophilicity compared to the 1-ethyl or unsubstituted benzimidazole derivatives .
  • Synthetic Yields : Hydrazone derivatives with electron-rich aromatic aldehydes (e.g., 4-hydroxy-3-methoxyphenyl) often show higher yields (72–92%) due to favorable condensation kinetics .

Characterization :

  • NMR/HRMS : All compounds are confirmed via ¹H/¹³C NMR and HRMS. For example, the target compound’s (E)-configuration is validated by distinct chemical shifts for hydrazone NH (δ 10.2–11.5 ppm) and imine protons (δ 8.1–8.5 ppm) .

Antimicrobial Activity :

  • Hydrazone114 exhibits potent activity against E. coli (MIC = 13.3 μM) and K. pneumoniae (MIC = 26.6 μM) , attributed to the 4-fluoro group enhancing membrane penetration. The target compound’s 2,3-dimethoxy groups may reduce efficacy against gram-negative bacteria due to decreased polarity.

Anti-inflammatory Potential:

  • Diclofenac hydrazones with methoxyphenyl groups (e.g., compound 1 ) show COX-2 inhibition, suggesting the target compound’s dimethoxyphenyl moiety could similarly target inflammatory pathways.

Solubility and Stability :

  • The 2,3-dimethoxy groups improve aqueous solubility compared to non-polar analogs (e.g., 2-methylphenyl derivative ). However, the benzyl group may reduce metabolic stability in vivo.

Biologische Aktivität

The compound 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide is a benzimidazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Characteristics

  • IUPAC Name : 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide
  • Molecular Formula : C23H20N4O2S
  • Molecular Weight : 416.5 g/mol

Structural Representation

The compound features a benzimidazole moiety linked to a sulfanyl group and an acetohydrazide structure. This configuration is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various benzimidazole derivatives, including those similar to our compound. Benzimidazole derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameActivity TypeMIC (µg/ml)Reference
Compound AAntibacterial25
Compound BAntifungal50
Compound CAntiviral30

Anticancer Potential

Benzimidazole derivatives are recognized for their anticancer activities. The mechanism often involves the inhibition of specific enzymes or pathways crucial for tumor growth.

Case Study: Anticancer Activity

A study investigated the anticancer effects of structurally related benzimidazole compounds against various cancer cell lines. The results indicated that derivatives with similar structures to our compound demonstrated significant cytotoxicity against breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in pathways associated with cancer progression. Research indicates that it may inhibit enzymes involved in DNA replication and repair mechanisms, which are crucial for cancer cell survival.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often linked to their structural characteristics. The presence of specific functional groups can enhance or diminish their pharmacological effects.

Key Structural Features Influencing Activity:

  • Sulfanyl Group : Contributes to increased stability and bioactivity.
  • Benzimidazole Core : Essential for interaction with biological targets.
  • Substituents on Phenyl Rings : Modulate lipophilicity and binding affinity.

Table 2: Structure-Activity Relationship Insights

Structural FeatureInfluence on Activity
Sulfanyl GroupEnhances stability
Dimethoxy SubstituentsIncreases solubility and bioavailability
Acetohydrazide LinkageCritical for enzyme inhibition

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.